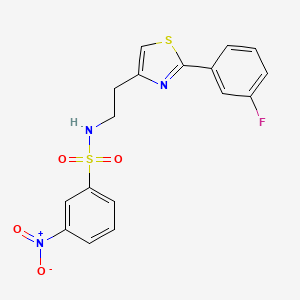

N-(2-(2-(3-氟苯基)噻唑-4-基)乙基)-3-硝基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiazole derivatives, which this compound is, are a class of organic compounds that contain a ring made up of one nitrogen atom, one sulfur atom, and three carbon atoms . They are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor activities .

Synthesis Analysis

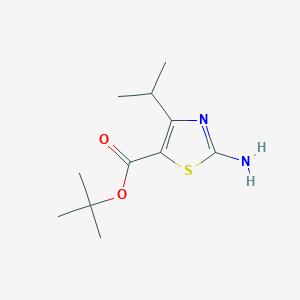

The synthesis of thiazole derivatives typically involves the reaction of an alpha-halo ketone with thiourea or thioamide to form an intermediate, which is then cyclized to form the thiazole ring . The specific synthesis process for this compound would depend on the exact structure and substituents present .Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques, including 1H and 13C NMR, IR, and LCMS . These techniques can provide information about the types of atoms present, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions, depending on the substituents present on the thiazole ring. These can include nucleophilic substitutions, electrophilic aromatic substitutions, and reactions with various reagents to form new bonds or functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific thiazole derivative would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学研究应用

- The synthesized derivatives of this compound have been evaluated for their in vitro antimicrobial activity against bacterial (Gram-positive and Gram-negative) and fungal species . These studies aim to combat drug resistance by pathogens and explore potential new agents for treating microbial infections.

- Researchers have investigated the anticancer activity of these derivatives against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7) using the Sulforhodamine B (SRB) assay . Compounds d6 and d7 were found to be particularly active against breast cancer cells.

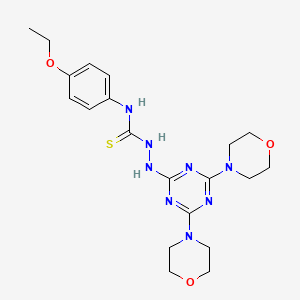

- Molecular docking studies were conducted to understand the binding mode of active compounds with specific receptors. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These findings suggest that these compounds could serve as lead candidates for rational drug design .

- The heterocyclic thiazole nucleus, present in this compound, has been associated with various medicinal properties. These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Thiazole derivatives have shown promise in blocking bacterial lipid biosynthesis and exerting antimicrobial effects .

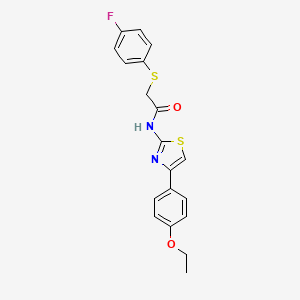

- Researchers have synthesized and characterized novel derivatives of this compound, including N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide and methyl 2-(2-(2-(substituted)acetamido)thiazol-4-yl)acetate. Spectral and analytical studies confirmed their structures .

- A patent discloses a process for preparing the dihydrochloride salt of 2-(2-aminothiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl] acetamide . This highlights potential applications and interest in the compound.

Antimicrobial Activity

Antiproliferative Effects

Molecular Docking Studies

Thiazole Nucleus and Medicinal Properties

Chemical Synthesis and Characterization

Patent Applications

作用机制

安全和危害

未来方向

Thiazole derivatives are a promising class of compounds with a wide range of biological activities. Future research may focus on synthesizing new thiazole derivatives with improved activity or specificity, understanding their mechanisms of action, and developing them into effective therapeutic agents .

属性

IUPAC Name |

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O4S2/c18-13-4-1-3-12(9-13)17-20-14(11-26-17)7-8-19-27(24,25)16-6-2-5-15(10-16)21(22)23/h1-6,9-11,19H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFLZINPNSKRSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2700459.png)

![Tert-butyl 5-acetamido-3-bromo-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2700461.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B2700464.png)

![4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2700469.png)

![N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2700475.png)

![6-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2700480.png)